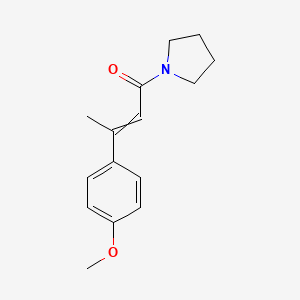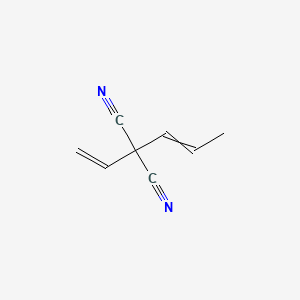![molecular formula C14H12Cl2O B14359140 1-Chloro-2-[(4-chlorophenyl)-methoxymethyl]benzene CAS No. 93535-56-9](/img/structure/B14359140.png)
1-Chloro-2-[(4-chlorophenyl)-methoxymethyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-[(4-chlorophenyl)-methoxymethyl]benzene is an organic compound belonging to the class of chlorinated aromatic compounds It features a benzene ring substituted with a chlorine atom and a methoxymethyl group attached to a 4-chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-[(4-chlorophenyl)-methoxymethyl]benzene typically involves the reaction of 1-chloro-2-methylbenzene with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the methoxymethyl group is introduced through the reaction of the intermediate with methanol under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-2-[(4-chlorophenyl)-methoxymethyl]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenolic derivatives.
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction: The aromatic ring can undergo reduction reactions, leading to the formation of cyclohexane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Phenolic Derivatives: Formed through nucleophilic substitution.
Aldehydes and Carboxylic Acids: Formed through oxidation.
Cyclohexane Derivatives: Formed through reduction.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-[(4-chlorophenyl)-methoxymethyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Chloro-2-[(4-chlorophenyl)-methoxymethyl]benzene involves its interaction with nucleophiles, leading to the formation of substitution products. The presence of electron-withdrawing chlorine atoms enhances the reactivity of the compound towards nucleophilic attack. The methoxymethyl group can also participate in various chemical transformations, contributing to the compound’s versatility .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2-ethynylbenzene: A chlorinated benzene derivative used in the synthesis of isoxazole compounds.
1-Chloro-4-(phenylethynyl)benzene: An internal alkyne used in the preparation of naphthalene derivatives.
4-Chlorobenzyl chloride: A chlorinated benzene derivative used as an intermediate in organic synthesis.
Uniqueness: 1-Chloro-2-[(4-chlorophenyl)-methoxymethyl]benzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The combination of chlorine atoms and a methoxymethyl group provides a versatile platform for various chemical transformations and applications in different fields.
Eigenschaften
CAS-Nummer |
93535-56-9 |
|---|---|
Molekularformel |
C14H12Cl2O |
Molekulargewicht |
267.1 g/mol |
IUPAC-Name |
1-chloro-2-[(4-chlorophenyl)-methoxymethyl]benzene |
InChI |
InChI=1S/C14H12Cl2O/c1-17-14(10-6-8-11(15)9-7-10)12-4-2-3-5-13(12)16/h2-9,14H,1H3 |
InChI-Schlüssel |
OPPDUVOWKCUPTO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C1=CC=C(C=C1)Cl)C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![[dichloro(cyano)methyl]-triphenylphosphanium;gold](/img/structure/B14359137.png)
![4-Nonylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methylbenzoate](/img/structure/B14359143.png)
